Superior Catalytic Efficiency of GCCase for cis-Geranoyl-CoA Over 3-Methylcrotonyl-CoA
In a direct head-to-head comparison using purified recombinant geranoyl-CoA carboxylase (GCCase) from Pseudomonas aeruginosa, cis-geranoyl-CoA demonstrated a catalytic efficiency (Vmax/K0.5) of 56, which is 2.5-fold higher than the value of 22 observed for the alternative substrate 3-methylcrotonyl-CoA (MC-CoA) [1]. This difference establishes cis-geranoyl-CoA as the preferred physiological substrate for this enzyme.
| Evidence Dimension | Catalytic Efficiency (Vmax/K0.5) |
|---|---|
| Target Compound Data | 56 (arbitrary units, calculated from Vmax=492 nmol/min·mg and K0.5=8.8 µM) |
| Comparator Or Baseline | 3-Methylcrotonyl-CoA (MC-CoA): 22 (calculated from Vmax=308 nmol/min·mg and Km=14 µM) |
| Quantified Difference | 2.5-fold higher for cis-geranoyl-CoA |
| Conditions | In vitro assay with purified recombinant Pseudomonas aeruginosa GCCase, pH 8.5, 37°C |
Why This Matters
Confirms that cis-geranoyl-CoA, and not its structural analog MC-CoA, is the kinetically favored substrate for GCCase, ensuring accurate measurement of this enzyme's activity in terpene degradation studies.
- [1] Aguilar, J. A., Zavala, A. N., Díaz-Pérez, C., Cervantes, C., Díaz-Pérez, A. L., & Campos-García, J. (2008). Substrate specificity of the 3-methylcrotonyl coenzyme A (CoA) and geranyl-CoA carboxylases from Pseudomonas aeruginosa. Journal of Bacteriology, 190(14), 4888-4893. View Source
